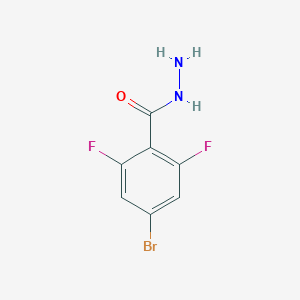

4-Bromo-2,6-difluorobenzohydrazide

Description

Benzohydrazides are derivatives of benzoic acids, where the carboxylic acid group is replaced by a hydrazide (-CONHNH₂) moiety. This functional group confers unique reactivity, enabling applications in pharmaceutical synthesis (e.g., heterocycle formation) and coordination chemistry. The bromo and difluoro substituents on the aromatic ring likely enhance electron-withdrawing effects, influencing reactivity and stability. Below, we compare this compound with analogs bearing similar substituents but differing functional groups, based on available data.

Properties

Molecular Formula |

C7H5BrF2N2O |

|---|---|

Molecular Weight |

251.03 g/mol |

IUPAC Name |

4-bromo-2,6-difluorobenzohydrazide |

InChI |

InChI=1S/C7H5BrF2N2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13) |

InChI Key |

XXQMTXJRJIRRMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)NN)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediate: 4-Bromo-2,6-difluorobenzaldehyde

The critical precursor, 4-bromo-2,6-difluorobenzaldehyde, is synthesized from 3,5-difluorobromobenzene via lithiation and formylation:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 3,5-Difluorobromobenzene, n-butyllithium (1.2 equiv), THF, -78°C | Lithiation of aromatic bromide to form aryllithium intermediate | High regioselectivity for lithiation ortho to fluorines |

| 2 | Addition of DMF (1.6 equiv) at low temperature | Formylation to yield 4-bromo-2,6-difluorobenzaldehyde | Yield ≥ 80%, white crystalline solid |

This method avoids the use of highly toxic reagents like potassium cyanide or corrosive bromine, making it environmentally friendlier and suitable for scale-up.

Conversion of 4-Bromo-2,6-difluorobenzaldehyde to Methyl Ester

The aldehyde is typically oxidized to the corresponding acid or directly converted to methyl ester via esterification:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Oxidation of aldehyde to 4-bromo-2,6-difluorobenzoic acid (e.g., KMnO4 or other oxidants) | Formation of carboxylic acid intermediate | Standard oxidation |

| 2 | Esterification with methanol and acid catalyst (e.g., H2SO4) or use of methyl iodide with base | Formation of methyl 4-bromo-2,6-difluorobenzoate | High yield, purified by recrystallization |

Alternatively, commercially available methyl esters of substituted benzoic acids can be used to streamline synthesis.

Hydrazinolysis to Form 4-Bromo-2,6-difluorobenzohydrazide

The methyl ester is reacted with hydrazine monohydrate under reflux conditions to afford the hydrazide:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Methyl 4-bromo-2,6-difluorobenzoate, excess hydrazine monohydrate, reflux in ethanol or suitable solvent | Nucleophilic substitution of ester group by hydrazine | Typically high yield, >85% |

| 2 | Isolation by filtration or extraction, purification by recrystallization | Pure hydrazide obtained as crystalline solid | Characterized by NMR, IR, melting point |

This method is a standard procedure for preparing aromatic hydrazides and is well-documented in the literature for similar compounds.

Representative Reaction Scheme

3,5-Difluorobromobenzene

| (n-BuLi, THF, -78°C)

v

Aryllithium intermediate

| (+ DMF)

v

4-Bromo-2,6-difluorobenzaldehyde

| (Oxidation/esterification)

v

Methyl 4-bromo-2,6-difluorobenzoate

| (+ Hydrazine monohydrate, reflux)

v

4-Bromo-2,6-difluorobenzohydrazide

Data Table Summarizing Preparation Steps

Analytical and Characterization Data

- Melting Point: Typically in the range of crystalline hydrazides, consistent with purity.

- NMR Spectroscopy: Characteristic signals for hydrazide NH2 protons and aromatic protons with fluorine coupling.

- IR Spectroscopy: Strong bands for amide NH and carbonyl (C=O) stretching.

- Purity: Confirmed by chromatographic methods and elemental analysis.

Research Findings and Notes

- The synthetic route described is efficient and scalable, avoiding hazardous reagents and minimizing environmental impact.

- The hydrazide serves as a key intermediate for further condensation reactions to form acylhydrazones with potential biological activities, such as antifungal and antiviral properties.

- The presence of bromine and fluorine substituents influences the reactivity and properties of the hydrazide, making it valuable in medicinal chemistry applications.

- Literature reports confirm the reliability of hydrazinolysis of methyl esters as a robust method for hydrazide synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Substitution Products: Depending on the substituent introduced, various substituted benzohydrazides can be formed.

Oxidation Products: Oxidation of the hydrazide group can lead to the formation of corresponding azides or nitriles.

Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-2,6-difluorobenzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound can be used in the study of enzyme inhibitors and as a building block for designing biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluorobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Functional Group Diversity and Reactivity

The following compounds share the 4-bromo-2,6-difluoro aromatic backbone but differ in functional groups, leading to distinct properties:

4-Bromo-2,6-difluorobenzaldehyde (CAS 537013-51-7)

- Formula : C₇H₃BrF₂O

- Molecular Weight : 221 g/mol

- Physical Properties : Melting point: 76–81°C; Boiling point: 231.4±40.0°C; Density: 1.758 g/cm³ .

- Applications : Used as an intermediate in organic synthesis and pharmaceuticals. The aldehyde group participates in nucleophilic additions and condensations.

4-Bromo-2,6-difluorobenzoyl Chloride (CAS 497181-19-8)

- Formula : C₇H₂BrClF₂O

- Molecular Weight : 255.44 g/mol

- Applications : A reactive acylating agent for introducing the benzoyl group in synthesis. Lacks detailed physical data but requires careful handling due to corrosivity .

4-Bromo-2,6-difluoroaniline (CAS 67567-26-4)

- Formula : C₆H₄BrF₂N

- Applications : Aniline derivatives are precursors for dyes, agrochemicals, and pharmaceuticals. The amine group enables diazotization and coupling reactions .

4-Bromo-2,6-difluoroiodobenzene (CAS 160976-02-3)

- Formula : C₆H₂BrF₂I

- Molecular Weight : 318.89 g/mol

- Physical Properties : Melting point: 40–41°C; Density: 2.342 g/cm³ .

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent.

Methyl 4-Bromo-2,6-difluorobenzoate (CAS 773134-11-5)

- Formula : C₈H₅BrF₂O₂

- Molecular Weight : 251.02 g/mol

- Applications : Ester derivatives are intermediates for hydrolysis to acids or further functionalization .

Data Table: Comparative Analysis

Q & A

What are the optimized synthetic routes for 4-Bromo-2,6-difluorobenzohydrazide, and how do reaction conditions influence yield?

Answer:

4-Bromo-2,6-difluorobenzohydrazide is typically synthesized via hydrazinolysis of the corresponding benzoyl chloride or ester. For example, reacting 4-bromo-2,6-difluorobenzoyl chloride with hydrazine hydrate in anhydrous ethanol under reflux (60–70°C, 6–8 hours) yields the hydrazide derivative. Optimization studies suggest that maintaining a stoichiometric excess of hydrazine (1.5–2.0 equivalents) and controlled pH (neutral to slightly basic) improves yields (≥75%) by minimizing side reactions like over-substitution . Purity can be enhanced via recrystallization from ethanol/water mixtures.

What spectroscopic and computational methods are most effective for characterizing 4-Bromo-2,6-difluorobenzohydrazide?

Answer:

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. The hydrazide NH protons typically appear as broad singlets at δ 4.2–4.8 ppm, while aromatic protons resonate as doublets (J = 8–10 Hz) due to fluorine coupling .

- X-ray Crystallography : Resolves conformational details, such as the planar arrangement of the hydrazide group and dihedral angles between aromatic rings in derivatives (e.g., Schiff bases) .

- DFT Calculations : Used to predict vibrational frequencies (IR) and electronic properties (e.g., HOMO-LUMO gaps), aiding in correlating structure with reactivity .

How does the bromine substituent influence cross-coupling reactions in derivatizing 4-Bromo-2,6-difluorobenzohydrazide?

Answer:

The bromine atom at the para position facilitates Suzuki-Miyaura couplings with arylboronic acids (e.g., phenylboronic acid) under palladium catalysis (Pd(PPh), KCO, DMF/HO, 80°C). This reaction replaces Br with aryl groups, enabling access to biaryl hydrazides for drug discovery. Competitive dehalogenation is minimized by avoiding strong bases (e.g., NaOH) and using inert atmospheres . Fluorine atoms at the 2- and 6-positions enhance electronic withdrawal, accelerating oxidative addition of Pd(0) to the C–Br bond .

What contradictions exist in reported biological activities of 4-Bromo-2,6-difluorobenzohydrazide derivatives, and how can they be resolved?

Answer:

Some studies report antiproliferative activity against cancer cells (e.g., IC = 5–10 μM in HeLa), while others observe no significant effects. These discrepancies may arise from:

- Structural variations : Minor changes (e.g., substituents on the hydrazide group) drastically alter bioactivity.

- Assay conditions : Variances in cell lines, incubation times, or solvent (DMSO) concentrations affect results.

To resolve contradictions, researchers should standardize assays (e.g., MTT protocols) and validate hits using orthogonal methods (e.g., flow cytometry for apoptosis) .

How can computational modeling guide the design of 4-Bromo-2,6-difluorobenzohydrazide-based enzyme inhibitors?

Answer:

- Docking Studies : Identify potential binding modes with target enzymes (e.g., tyrosine kinases). The hydrazide group often forms hydrogen bonds with catalytic residues (e.g., Asp or Glu), while fluorine atoms enhance hydrophobic interactions .

- MD Simulations : Assess stability of enzyme-ligand complexes over time (≥100 ns trajectories). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA).

- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ) with inhibitory potency to prioritize synthetic targets .

What are the challenges in scaling up 4-Bromo-2,6-difluorobenzohydrazide synthesis, and how can they be mitigated?

Answer:

- Exothermic Reactions : Hydrazinolysis at scale may require slow reagent addition and jacketed reactors to control temperature.

- Purification : Column chromatography is impractical for large batches; switch to fractional crystallization or pH-dependent precipitation.

- Hazard Management : Hydrazine is toxic; use closed systems and scrubbers to capture vapors. Alternatives like hydrazine sulfate reduce volatility .

How do solvent polarity and temperature affect the tautomeric equilibrium of 4-Bromo-2,6-difluorobenzohydrazide?

Answer:

In polar aprotic solvents (e.g., DMSO), the hydrazide exists predominantly in the keto form (C=O), stabilized by hydrogen bonding. In nonpolar solvents (e.g., toluene), the enol tautomer (C–OH) becomes more prevalent. Elevated temperatures (≥80°C) shift equilibrium toward the enol form, detectable via IR (C=O stretch at 1660 cm vs. O–H at 3200 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.